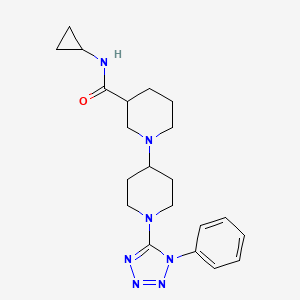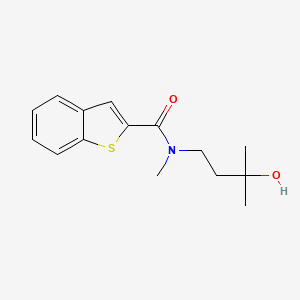![molecular formula C16H25NO3 B5345264 methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate](/img/structure/B5345264.png)
methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, also known as MDA-19, is a synthetic cannabinoid that was first developed in the late 1990s. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been shown to have anti-inflammatory and immunomodulatory effects. MDA-19 has been the subject of extensive scientific research, and its potential applications in medicine and biotechnology continue to be explored.
作用机制
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate exerts its effects by binding to and activating the CB2 receptor, which is primarily expressed in immune cells such as macrophages and T cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, as well as potential analgesic and neuroprotective effects. This compound is highly selective for the CB2 receptor, and does not significantly bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of leukocyte migration, and the induction of apoptosis in cancer cells. It has also been shown to have analgesic effects in animal models of pain, and to have neuroprotective effects in models of neurodegenerative disease.
实验室实验的优点和局限性
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has several advantages for use in lab experiments, including its high selectivity for the CB2 receptor, its potent anti-inflammatory and immunomodulatory effects, and its potential as an anticancer agent. However, there are also several limitations to its use, including the potential for off-target effects, the need for specialized equipment and expertise to synthesize and handle the compound, and the lack of clinical data on its safety and efficacy in humans.
未来方向
There are several potential future directions for research on methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate, including the development of novel synthetic analogs with improved pharmacological properties, the exploration of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and the investigation of its potential as a tool for studying the role of the CB2 receptor in immune function and inflammation. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent in a clinical setting.
合成方法
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate can be synthesized using a variety of methods, including the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but the overall process involves the conversion of the starting materials into the final product through a series of chemical reactions.
科学研究应用
Methyl N-[(3,5-dimethyl-1-adamantyl)carbonyl]glycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been shown to have anti-inflammatory effects in a variety of animal models, including models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
methyl 2-[(3,5-dimethyladamantane-1-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-11-5-15(2,8-14)10-16(6-11,9-14)13(19)17-7-12(18)20-3/h11H,4-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSKXXMZOKEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![4-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5345190.png)

![N'-{2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5345206.png)
![3-[4-(benzyloxy)phenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5345211.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5345212.png)
![N-methyl-1-{5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5345238.png)
![1'-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345253.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)

![4-{5-[2-cyano-2-(3,4-dimethoxyphenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5345299.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)